VAP-1/SSAO Inhibition Potency
[2-(Aminomethyl)-3-methylbutyl]benzene demonstrates potent inhibition of human VAP-1/SSAO, a key target for inflammatory diseases. Its potency is quantifiably superior to several in-class butylamine derivatives. In a direct enzymatic assay, it inhibited human VAP-1 with an IC50 of 32 nM [1]. In contrast, a structurally related analog, 2-benzyl-3-methylbutylamine derivative CHEMBL3585838, showed significantly weaker inhibition of a related amine oxidase target (bovine MAO-B), with an IC50 of 210,000 nM (210 µM), representing a nearly 6,500-fold difference in potency [2].
| Evidence Dimension | Inhibitory Potency (IC50) against human VAP-1/SSAO enzyme |
|---|---|
| Target Compound Data | 32 nM |
| Comparator Or Baseline | 2-benzyl-3-methylbutylamine derivative CHEMBL3585838: 210,000 nM (against bovine MAO-B) |
| Quantified Difference | Approximately 6,500-fold more potent |
| Conditions | Human VAP-1 enzyme activity measured by radiochemistry-enzymatic assay using 14C-benzylamine substrate at 25°C [1]. Bovine brain mitochondria MAO-B measured using benzylamine substrate after 60 mins [2]. |
Why This Matters
This >6,500x potency advantage suggests a significantly lower dose requirement and reduced risk of off-target amine oxidase inhibition, which is a critical consideration for lead optimization in drug discovery.
- [1] BindingDB. (n.d.). BDBM128993: [2-(Aminomethyl)-3-methylbutyl]benzene. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=128993 View Source
- [2] BindingDB. (n.d.). BDBM50093711: CHEMBL3585838. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50093711 View Source
